[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
CAS No.: 1353978-44-5
Cat. No.: VC13463094
Molecular Formula: C15H19ClN2O3
Molecular Weight: 310.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353978-44-5 |
|---|---|
| Molecular Formula | C15H19ClN2O3 |
| Molecular Weight | 310.77 g/mol |
| IUPAC Name | benzyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C15H19ClN2O3/c16-8-14(19)18-7-6-13(10-18)9-17-15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,20) |
| Standard InChI Key | CHKLUCBMTYJWMP-UHFFFAOYSA-N |
| SMILES | C1CN(CC1CNC(=O)OCC2=CC=CC=C2)C(=O)CCl |
| Canonical SMILES | C1CN(CC1CNC(=O)OCC2=CC=CC=C2)C(=O)CCl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a methylcarbamate group. The carbamate nitrogen is further functionalized with a benzyl ester, while the pyrrolidine’s 1-position bears a chloroacetyl group (-). This arrangement creates three distinct reactive zones:
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The chloroacetyl group serves as an electrophilic site for nucleophilic substitution or cross-coupling reactions.
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The benzyl ester provides a protective group for carboxylic acids, which can be cleaved under hydrogenolysis or acidic conditions.
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The pyrrolidine ring introduces conformational rigidity and potential hydrogen-bonding interactions via its secondary amine.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.77 g/mol |
| CAS Number | 1353978-44-5 |
| IUPAC Name | Benzyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]carbamate |
| Solubility (Predicted) | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Hydrolytically sensitive under acidic/basic conditions |
Synthesis and Reaction Pathways
Stepwise Synthetic Strategy
The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester involves three principal stages:
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Pyrrolidine Functionalization: The pyrrolidine ring is substituted at the 3-position with an aminomethyl group via reductive amination or alkylation.
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Chloroacetylation: The secondary amine at the 1-position undergoes acylation with chloroacetyl chloride in dichloromethane or tetrahydrofuran (THF), typically using a base like triethylamine to scavenge HCl .
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Carbamate Formation: The primary amine on the methyl side chain is converted to a carbamate by reaction with benzyl chloroformate () under inert conditions.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrolidine alkylation | Ethyl bromoacetate, KCO, DMF | 65–75 |
| Chloroacetylation | Chloroacetyl chloride, EtN, DCM | 80–85 |
| Cbz protection | Benzyl chloroformate, pyridine, THF | 70–78 |
Mechanistic Insights
The chloroacetylation step proceeds via a nucleophilic acyl substitution mechanism, where the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride . This reaction is favored in polar aprotic solvents that stabilize the transition state without participating in side reactions. The benzyl ester group, introduced via carbamate formation, remains stable under neutral conditions but can be cleaved by catalytic hydrogenation or strong acids, enabling further functionalization .
Pharmacological Applications and Mechanisms
Protease Targeting
The benzyl ester moiety is a hallmark of protease substrates, suggesting potential interactions with serine or cysteine proteases. For instance, thrombin and factor Xa inhibitors often incorporate benzyl esters as transient protective groups that enhance membrane permeability.
Table 3: Hypothesized Biological Targets
| Target Class | Example Enzymes | Proposed Interaction Mechanism |
|---|---|---|
| Cyclin-dependent kinases | CDK4, CDK6 | Competitive ATP binding inhibition |
| Serine proteases | Thrombin, Trypsin | Covalent modification via chloroacetyl group |
| GPCRs | Adenosine A | Allosteric modulation via pyrrolidine |
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the pyrrolidine scaffold—such as introducing methyl groups (as in VC13467581) or altering stereochemistry—could optimize target selectivity. For example, N-methylation of the carbamate nitrogen (yielding VC13467581) reduces polarity, potentially enhancing blood-brain barrier penetration.
Computational Modeling
Molecular docking studies using CDK4/6 crystal structures (PDB: 2EUF) could predict binding modes and guide rational design. Density functional theory (DFT) calculations may further elucidate the electronic effects of chloroacetyl substitution on reactivity .
In Vitro and In Vivo Profiling
Priority assays include:
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Kinase inhibition screens against CDK4/6, MAPK, and PKC isoforms.
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Cytotoxicity assays in cancer cell lines (e.g., MCF-7, HeLa).
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Pharmacokinetic studies to assess metabolic stability and oral bioavailability.
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